molecular formula C14H23N5O2 B2442747 Tert-butyl 4-(4,5-diaminopyridin-2-yl)piperazine-1-carboxylate CAS No. 2024616-79-1

Tert-butyl 4-(4,5-diaminopyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B2442747
CAS No.: 2024616-79-1
M. Wt: 293.371
InChI Key: BDQZAQBDDKBILK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4,5-diaminopyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a pyridine ring with two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4,5-diaminopyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the tert-butyl group and the pyridine ring. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). The final step usually involves the protection of the amino groups to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4,5-diaminopyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction can produce secondary amines. Substitution reactions can result in a variety of alkyl or aryl-substituted piperazine derivatives .

Scientific Research Applications

Tert-butyl 4-(4,5-diaminopyridin-2-yl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as a ligand in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4,5-diaminopyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The amino groups on the pyridine ring can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the piperazine ring can interact with various receptors and enzymes, modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(4,5-diaminopyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of two amino groups on the pyridine ring, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for use in different scientific and industrial applications .

Properties

IUPAC Name

tert-butyl 4-(4,5-diaminopyridin-2-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c1-14(2,3)21-13(20)19-6-4-18(5-7-19)12-8-10(15)11(16)9-17-12/h8-9H,4-7,16H2,1-3H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQZAQBDDKBILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C(=C2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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